N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide
Description
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 2-cyano-3-fluorophenyl substituent.
Properties
IUPAC Name |
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-12-7-4-8-13(11(12)9-16)17-14(18)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEAKIAWTJNUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide involves several steps. One common synthetic route includes the reaction of 2-cyano-3-fluoroaniline with cyclohexanecarbonyl chloride under specific conditions to form the desired product . The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structure and Substituent Effects
The cyclohexanecarboxamide backbone is shared across multiple analogs (Table 1). Key differences arise from aryl substituents:
- Electronic Effects: The 2-cyano-3-fluoro substituents in the target compound create a highly electron-deficient aromatic ring, enhancing acidity of adjacent protons and influencing reactivity in metal coordination or hydrogen bonding. Thiourea derivatives (e.g., H2L1–H2L9) feature a thiourea group, enabling dual hard/soft donor sites (O, N, S) for metal chelation .
- Conformational Stability : X-ray data for H2L9 show a chair conformation of the cyclohexane ring and a pseudo-six-membered ring via N-H···O hydrogen bonding . The target compound may adopt similar conformations, but its smaller substituents (vs. naphthalenyl in H2L9) could reduce steric hindrance.
Physicochemical Properties
Solubility and Stability
- Solubility: The cyano group’s polarity likely increases solubility in polar solvents (e.g., ethanol, acetone) compared to nonpolar substituents (e.g., methyl in H2L5/H2L6) .
- Thermal Stability : Fluorine’s electronegativity and strong C-F bonds may enhance thermal stability, as seen in industrial fluorine grease formulations .
Spectroscopic Characterization
- Thiourea derivatives show IR peaks at 3256–3134 cm⁻¹ (N-H stretching) and 1250–1200 cm⁻¹ (C=S) . The target compound’s IR spectrum would feature distinct C≡N (~2250 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.
Biological Activity
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide is an emerging compound of interest in pharmacological research due to its potential biological activities, particularly its interactions with various enzymes and receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a cyano group and a fluorophenyl moiety. This unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:
- Enzymes : It has shown potential as an inhibitor of various kinases, particularly GSK-3β, which is implicated in several neurodegenerative diseases.
- Receptors : The compound may modulate receptor activity, influencing cellular signaling pathways involved in inflammation and neuroprotection.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Inhibition of GSK-3β : This compound has demonstrated competitive inhibition against GSK-3β with an IC50 value in the low nanomolar range (8 nM), indicating strong potential for therapeutic applications in neurodegenerative conditions .
- Anti-inflammatory Effects : In vitro studies have revealed that it suppresses the production of pro-inflammatory cytokines and nitric oxide in microglial cell lines, suggesting a role in mitigating neuroinflammation .
- Neuroprotective Properties : The compound has shown efficacy in models of tau hyperphosphorylation, a hallmark of Alzheimer’s disease, highlighting its potential as a neuroprotective agent .
Table 1: Biological Activities of this compound
| Activity Type | Target Enzyme/Receptor | IC50 Value (nM) | Effect Observed |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 8 | Competitive inhibition |
| Anti-inflammatory | NO production | Not specified | Reduced cytokine release |
| Neuroprotection | Tau hyperphosphorylation | Not specified | Increased cell viability |
Case Studies
- GSK-3β Inhibition Study : A study evaluated the inhibitory effects of various carboxamide derivatives on GSK-3β. This compound was among the most potent inhibitors identified, demonstrating significant promise for further development as a therapeutic agent against Alzheimer's disease .
- Inflammatory Response Modulation : In an experiment using BV-2 microglial cells, the compound significantly reduced the release of pro-inflammatory mediators following lipopolysaccharide stimulation. This suggests that it may play a crucial role in managing neuroinflammatory responses associated with neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
